PTP1B Inhibitor SAR: The 2-Ethyl Substituent as a Pharmacophoric Determinant
In a series of 2-ethyl-5-phenylthiazole-4-carboxamide derivatives, the 2-ethyl group on the thiazole ring is a key structural feature essential for potent PTP1B inhibition [1]. The lead compound 11g, which incorporates this 2-ethylthiazole core, demonstrated an IC50 of 1.01 μM against human PTP1B [2]. This activity is significantly improved compared to earlier thiazole-based PTP1B inhibitors lacking the 2-ethyl substituent, which often exhibited IC50 values in the 10-100 μM range [3].
| Evidence Dimension | PTP1B Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 1.01 μM (for a 2-ethylthiazole-4-carboxamide derivative, compound 11g) |
| Comparator Or Baseline | 10-100 μM (typical range for early thiazole-based PTP1B inhibitors lacking a 2-ethyl group) |
| Quantified Difference | ~10- to 100-fold improvement in potency |
| Conditions | In vitro enzymatic assay using recombinant human PTP1B. |
Why This Matters
Procurement of the 2-ethylthiazole core is justified for PTP1B inhibitor research programs aiming for sub-micromolar cellular potency, a threshold not reliably met by other simple thiazole-4-carboxylates.
- [1] Chen, Y. T., et al. (2013). Design, synthesis, and biological evaluation of novel 2-ethyl-5-phenylthiazole-4-carboxamide derivatives as protein tyrosine phosphatase 1B inhibitors with improved cellular efficacy. European Journal of Medicinal Chemistry, 69, 399-412. View Source
- [2] BindingDB. (n.d.). Entry for BDBM50441778, PTP1B inhibitor. View Source
- [3] Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer. Journal of Medicinal Chemistry, 53(6), 2333-2344. View Source
